An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylcyclopropane-1-carbonitrile, a molecule of interest in synthetic and medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from public databases, predicted data from computational models, and experimental data from structurally analogous compounds. We will delve into its structural features, physicochemical properties, reactivity, and provide detailed, actionable protocols for its synthesis, purification, and spectroscopic characterization. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding and more effective utilization of this versatile chemical building block.
Introduction
2-Methylcyclopropane-1-carbonitrile (C₅H₇N) is a fascinating molecule that merges the unique chemical characteristics of a strained cyclopropane ring with the versatile reactivity of a nitrile functional group. The inherent ring strain of the cyclopropane moiety, approximately 27.5 kcal/mol for the parent cycloalkane, results in C-C bonds with significant p-character, leading to reactivity patterns that can differ substantially from their acyclic counterparts.[1] The introduction of a methyl group and a cyano group further modulates the electronic and steric properties of the ring, influencing its stability and reactivity.
This compound exists as two diastereomers, cis- and trans-2-methylcyclopropane-1-carbonitrile, each of which is chiral and exists as a pair of enantiomers. The spatial arrangement of the methyl and nitrile substituents has a profound impact on the molecule's physical properties and chemical behavior. This guide will address the properties of the isomeric mixture and, where possible, extrapolate the distinct characteristics of the individual stereoisomers.
Understanding the physicochemical properties of 2-methylcyclopropane-1-carbonitrile is paramount for its effective application in the synthesis of more complex molecular architectures, including those with potential pharmacological activity. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides, making it a valuable synthon.
Caption: Molecular structure of 2-Methylcyclopropane-1-carbonitrile.
Physicochemical Properties
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 6142-59-2 | [2] |
| Molecular Formula | C₅H₇N | [3] |
| Molecular Weight | 81.12 g/mol | [3] |
| IUPAC Name | 2-methylcyclopropane-1-carbonitrile | [3] |
| Canonical SMILES | CC1C(C#N)C1 | [4] |
| InChI | InChI=1S/C5H7N/c1-4-2-5(4)3-6/h4-5H,2H2,1H3 | [3] |
| XLogP3 (Predicted) | 0.9 | |
| Topological Polar Surface Area | 23.8 Ų | |
| Predicted Monoisotopic Mass | 81.057846 Da |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | Not available | Expected to be a liquid at room temperature based on analogous compounds. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Chemical Properties and Reactivity
Stability
The stability of the cyclopropane ring is a critical consideration in any synthetic application. Generally, simple alkyl-substituted cyclopropanes are relatively stable under neutral and mildly basic conditions. However, the presence of the electron-withdrawing nitrile group can influence the ring's stability.
-
Acidic Conditions: The cyclopropane ring can undergo acid-catalyzed ring-opening, particularly with strong acids and at elevated temperatures. The mechanism likely involves protonation of a carbon-carbon bond to form a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement.
-
Basic Conditions: The cyclopropane ring is generally more stable under basic conditions. However, strong bases could potentially deprotonate the acidic protons adjacent to the nitrile group, leading to isomerization or other side reactions.
Reactivity
The reactivity of 2-methylcyclopropane-1-carbonitrile is dominated by the chemistry of the nitrile group and the strained cyclopropane ring.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle that can undergo a wide range of transformations, including:
-
Hydrolysis: Conversion to the corresponding carboxylic acid or amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition Reactions: Grignard reagents and other organometallics can add to the nitrile to form ketones after hydrolysis.
-
-
Cyclopropane Ring Reactivity: The strained ring can participate in various reactions, often leading to ring-opening or rearrangement products.
-
Hydrogenolysis: Under certain catalytic hydrogenation conditions, the cyclopropane ring can be cleaved.
-
Rearrangements: Vinylcyclopropanes, which could be formed from derivatives of 2-methylcyclopropane-1-carbonitrile, are known to undergo thermal or metal-catalyzed rearrangements to form cyclopentenes.[5]
-
Stereochemistry
The stereochemistry of the methyl and nitrile substituents (cis or trans) will significantly impact the molecule's reactivity.
-
trans Isomer: Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance between the substituents.[6]
-
cis Isomer: The cis isomer, being less stable, may exhibit different reaction kinetics. The proximity of the functional groups in the cis isomer could also allow for intramolecular reactions that are not possible for the trans isomer.
Synthesis and Purification
While a specific, optimized synthesis for 2-methylcyclopropane-1-carbonitrile is not extensively documented, general methods for the synthesis of substituted cyclopropanecarbonitriles can be adapted.
Synthetic Approach: Cyclopropanation of an Alkene
A common strategy for the synthesis of cyclopropanes is the addition of a carbene or carbenoid to an alkene.[7][8]
Caption: A potential synthetic workflow for 2-methylcyclopropane-1-carbonitrile.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, under an inert atmosphere (e.g., argon), dissolve crotononitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) (e.g., 0.01 eq).
-
Diazo Compound Addition: Heat the reaction mixture to reflux. Slowly add a solution of diazoacetonitrile (1.1 eq) in the same solvent via the dropping funnel over several hours. Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified and separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification Considerations
-
Column Chromatography: Due to the expected difference in polarity between the cis and trans isomers, separation by silica gel chromatography is a viable method. The more polar isomer will typically have a lower Rf value.
-
Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure could be an alternative or complementary purification technique.
Spectroscopic Analysis
Given the absence of a complete set of experimentally-derived spectroscopic data in major databases, the following sections provide predicted data and analysis based on analogous compounds to aid in structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylcyclopropane-1-carbonitrile and for differentiating between the cis and trans isomers.
Table 3: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cyclopropyl Protons | 0.5 - 1.8 | Multiplets | The exact shifts and coupling constants will be highly dependent on the stereochemistry (cis vs. trans). |
| Methyl Protons (-CH₃) | 1.1 - 1.4 | Doublet | Coupled to the adjacent cyclopropyl proton. |
Key Differentiators for cis and trans Isomers:
-
Coupling Constants (³JHH): The vicinal coupling constant between the protons on C1 and C2 is expected to be larger for the cis isomer (~7-13 Hz) compared to the trans isomer (~2-7 Hz).
-
Chemical Shifts: The chemical shifts of the cyclopropyl protons will differ between the two isomers due to different shielding and deshielding effects.
-
Nuclear Overhauser Effect (NOE): In the cis isomer, an NOE should be observed between the methyl protons and the proton on the carbon bearing the nitrile group. This correlation would be absent in the trans isomer.
Table 4: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Cyclopropyl Carbons | 10 - 25 | The chemical shifts will be sensitive to the stereochemistry. |
| Methyl Carbon (-CH₃) | 15 - 25 | |
| Nitrile Carbon (-C≡N) | 115 - 125 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups in the molecule.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (cyclopropyl) | ~3080 | Medium |
| C-H (methyl) | 2850 - 3000 | Medium-Strong |
| C≡N (nitrile) | 2240 - 2260 | Medium |
| C-C (cyclopropyl ring) | ~1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (81.12 g/mol ).
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of the methyl group (M-15) and the nitrile group (M-26). Ring-opening fragmentation pathways may also be observed.
Caption: General workflow for spectroscopic analysis.
Safety and Handling
2-Methylcyclopropane-1-carbonitrile is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2-Methylcyclopropane-1-carbonitrile is a valuable and versatile building block in organic synthesis. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on predicted data and information from analogous compounds. A thorough understanding of its stability, reactivity, and spectroscopic characteristics, as outlined in this document, is crucial for its successful application in research and development. The provided synthetic and analytical protocols offer a solid foundation for researchers to work with this compound effectively and safely. As research into substituted cyclopropanes continues to grow, a more complete experimental characterization of 2-methylcyclopropane-1-carbonitrile will undoubtedly further enhance its utility in the scientific community.
References
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
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Angewandte Chemie International Edition. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]
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PubChemLite. (n.d.). 2-methylcyclopropane-1-carbonitrile (C5H7N). [Link]
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Chemspace. (n.d.). 2-methylcyclopropane-1-carbonitrile. [Link]
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Angene Chemical. (n.d.). 2-Methylcyclopropane-1-carbonitrile(CAS# 6142-59-2). [Link]
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Chemistry LibreTexts. (2026). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]
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NextSDS. (n.d.). 2-methylcyclopropane-1-carbonitrile — Chemical Substance Information. [Link]
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Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link]
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